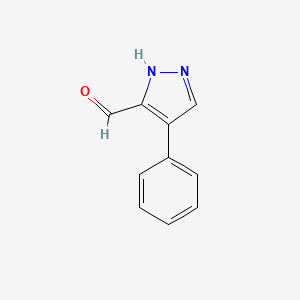

4-Phenyl-1H-pyrazole-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-phenyl-1H-pyrazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-10-9(6-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLPKBBMGGXUCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NN=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499216-06-7 | |

| Record name | 4-phenyl-1H-pyrazole-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Pyrazole Scaffolds in Organic Synthesis

The pyrazole (B372694) nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. nih.gov Its inherent chemical properties and versatile reactivity make it a privileged scaffold in the design of a wide array of functional molecules. nih.gov Pyrazole derivatives are synthesized through various methods, including the well-established Knorr synthesis, which involves the condensation of a β-diketone with a hydrazine (B178648). semanticscholar.org

The stability of the pyrazole ring, coupled with its capacity for substitution at multiple positions, allows for the creation of diverse molecular architectures. This structural versatility is a key reason for the extensive exploration of pyrazoles in drug discovery and materials science.

An Overview of Carbaldehyde Functionality in Heterocyclic Chemistry

The carbaldehyde group, a formyl group (-CHO), is a powerful functional handle in organic synthesis. When attached to a heterocyclic ring system, it significantly influences the molecule's reactivity and provides a gateway for a multitude of chemical transformations. The electrophilic nature of the carbaldehyde carbon allows for nucleophilic addition reactions, opening avenues for the construction of more complex molecular structures.

Furthermore, the carbaldehyde group can be readily oxidized to a carboxylic acid or reduced to an alcohol, providing access to other important functional groups. Its ability to participate in condensation reactions, such as the Knoevenagel condensation, further expands its synthetic utility, enabling the formation of new carbon-carbon bonds and the synthesis of a diverse range of derivatives.

Academic Relevance of 4 Phenyl 1h Pyrazole 3 Carbaldehyde and Its Analogues

Vilsmeier-Haack Reaction as a Primary Synthetic Route

The Vilsmeier-Haack reaction stands out as a powerful and widely employed method for the synthesis of pyrazole-4-carbaldehydes. researchgate.netresearchgate.net This one-pot reaction typically involves the formylation of an active methylene (B1212753) group adjacent to a hydrazone linkage, leading to simultaneous cyclization and formylation to afford the pyrazole ring system. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride. nih.govresearchgate.net

Synthesis from Hydrazone Precursors

A common and efficient pathway to this compound and its derivatives commences with the condensation of a substituted acetophenone (B1666503) with a hydrazine (B178648) to form a hydrazone precursor. researchgate.netigmpublication.org This hydrazone is then subjected to the Vilsmeier-Haack conditions, where it undergoes cyclization and formylation to yield the desired pyrazole-4-carbaldehyde. umich.edujocpr.com For instance, the reaction of acetophenone phenylhydrazone with the Vilsmeier reagent provides 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. jocpr.com This methodology is quite general, allowing for the synthesis of a variety of 1,3-diaryl-1H-pyrazole-4-carbaldehydes by varying the substituents on both the acetophenone and the phenylhydrazine (B124118) starting materials. umich.edujocpr.com

The reaction mechanism involves the electrophilic attack of the Vilsmeier reagent on the enamine tautomer of the hydrazone, followed by cyclization and subsequent elimination to afford the aromatic pyrazole ring. The formyl group is introduced at the 4-position of the pyrazole ring. This method has been successfully applied to the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. nih.gov

Variations and Optimized Conditions

Researchers have explored various modifications and optimizations of the Vilsmeier-Haack reaction to improve yields, reduce reaction times, and expand the substrate scope. researchgate.net The choice of solvent, temperature, and the stoichiometry of the Vilsmeier reagent can significantly impact the outcome of the reaction. nih.gov For example, carrying out the reaction in DMF has been shown to provide excellent yields in a shorter time frame. nih.gov Microwave-assisted Vilsmeier-Haack synthesis has also emerged as an efficient alternative, offering advantages such as operational simplicity and faster reaction rates. researchgate.net

In some cases, the reaction conditions can be tuned to achieve different outcomes. For instance, the reaction of arylhydrazones of dehydroacetic acid with one equivalent of the Vilsmeier reagent yields 3-(pyran-2-on-3-yl)pyrazoles, which can be further formylated to the corresponding pyrazole-4-carbaldehydes upon treatment with an additional equivalent of the reagent. umich.edu The reaction has also been successfully performed on solid supports, facilitating easier purification of the products.

| Precursor Type | Reagents | Key Conditions | Product Type | Reference |

| Hydrazones | DMF, POCl₃ | Heating | Pyrazole-4-carbaldehydes | nih.gov |

| Hydrazones | Phthaloyl dichloride, DMF | Microwave irradiation | Pyrazole-4-carbaldehydes | researchgate.net |

| Acetophenone Phenylhydrazones | Vilsmeier Reagent | 50-60°C, 5-6 h | 1,3-Diphenyl-1H-pyrazole-4-carbaldehydes | jocpr.com |

| (E)-1-[1-(3,5-difluorophenyl)ethylidene]-2-phenylhydrazine | DMF, POCl₃ | 0°C to stirring for 15h | 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | mdpi.com |

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon and carbon-heteroatom bonds. ktu.edu These reactions have been successfully applied to the functionalization of pyrazole rings, providing access to a wide range of substituted pyrazoles that would be difficult to synthesize using traditional methods. rsc.org

Functionalization of Pyrazole Triflates

Pyrazole triflates are highly reactive intermediates that serve as excellent substrates for palladium-catalyzed cross-coupling reactions. ktu.edu They are readily prepared from the corresponding pyrazolones (hydroxypyrazoles) by treatment with triflic anhydride (B1165640) (Tf₂O) in the presence of a base. ktu.eduresearchgate.net The triflate group acts as a good leaving group, allowing for the introduction of various substituents at the pyrazole core. This strategy has been employed in the synthesis of ortho-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes. ktu.edu The use of pyrazole triflates as coupling partners has proven to be a powerful approach for the synthesis of functionalized pyrazoles. dntb.gov.ua

Suzuki and Negishi Coupling Applications

The Suzuki and Negishi coupling reactions are among the most widely used palladium-catalyzed cross-coupling methods for the functionalization of pyrazoles. nih.gov The Suzuki coupling involves the reaction of a pyrazole triflate or halide with a boronic acid or its ester in the presence of a palladium catalyst and a base. ktu.edunih.gov This reaction has been utilized for the synthesis of 4-substituted pyrazoles under microwave irradiation, demonstrating its efficiency and broad applicability. dntb.gov.ua

The Negishi coupling, on the other hand, employs an organozinc reagent as the coupling partner. ktu.edu Both Suzuki and Negishi couplings have been successfully applied to the synthesis of various substituted pyrazoles, including those bearing aryl, heteroaryl, and alkyl groups. ktu.edunih.gov These methods offer high functional group tolerance and stereospecificity, making them highly valuable in the synthesis of complex pyrazole derivatives.

| Coupling Reaction | Pyrazole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki Coupling | Pyrazole Triflates | Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehydes | ktu.edu |

| Suzuki Coupling | 3-Bromo-6-(thiophen-2-yl)pyridazine | (Hetero)aromatic boronic acids | Pd(PPh₃)₄, Na₂CO₃ | 3,6-Disubstituted Pyridazines | nih.gov |

| Negishi Coupling | Pyrazole Triflates | Alkylzinc halides | Palladium Catalyst | Functionalized Pyrazoles | dntb.gov.ua |

Lithiation-Mediated Functionalization Methods

Directed ortho-metalation, particularly lithiation, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. rsc.org In the context of pyrazole chemistry, lithiation allows for the introduction of substituents at specific positions of the pyrazole ring, guided by a directing group.

4-Bromo-1-phenylsulfonylpyrazole can be regioselectively lithiated at the 5-position using phenyl-lithium. rsc.org The resulting 5-lithio derivative can then be quenched with various electrophiles to introduce a range of substituents at this position. rsc.org Interestingly, under certain reaction conditions, some of the initially formed 5-substituted products can isomerize to the thermodynamically more stable 3-substituted pyrazoles. rsc.org

Another approach involves the selective bromine-lithium exchange of O-benzyl-4-bromo-1-phenyl-1H-pyrazole at low temperatures. ktu.edu Quenching the resulting 4-lithiopyrazole with DMF affords the corresponding 4-carbaldehyde in good yield. ktu.edu This method provides a complementary route to the Vilsmeier-Haack reaction for the synthesis of pyrazole-4-carbaldehydes. The choice of the protecting group on the pyrazole nitrogen is crucial for the success of these lithiation-based functionalizations.

| Starting Material | Reagent | Intermediate | Electrophile | Product | Reference |

| 4-Bromo-1-phenylsulfonylpyrazole | Phenyl-lithium | 5-Lithio-4-bromo-1-phenylsulfonylpyrazole | Various electrophiles | 4-Bromo-1-phenylsulfonyl-5-substituted pyrazoles | rsc.org |

| O-Benzyl-4-bromo-1-phenyl-1H-pyrazole | n-BuLi | 4-Lithio-O-benzyl-1-phenyl-1H-pyrazole | DMF | O-Benzyl-1-phenyl-1H-pyrazole-4-carbaldehyde | ktu.edu |

Regioselective Introduction of Formyl Groups

The precise placement of a formyl group on the pyrazole ring is a critical step in the synthesis of specific isomers of phenylpyrazole carbaldehydes. Research has demonstrated effective methods for achieving regioselectivity, particularly for the introduction of the formyl group at the C3, C4, or C5 positions of the pyrazole nucleus.

One of the most definitive methods for the regioselective synthesis of This compound involves the directed lithiation of a protected 4-phenylpyrazole. rsc.org This strategy provides a direct route to the desired 3-formyl isomer. The synthesis begins with the protection of the pyrazole nitrogen, for example, with a tetrahydropyranyl (THP) group. Subsequent treatment with a strong base, such as an organolithium reagent, leads to deprotonation at a specific carbon atom. In the case of N-(tetrahydropyran-2-yl)-4-phenylpyrazole, lithiation can be directed to the C5 position. Quenching this lithiated intermediate with a formylating agent like N,N-dimethylformamide (DMF) introduces the aldehyde functionality. Deprotection of the pyrazole nitrogen then yields the target 3-carbaldehyde (due to tautomerism, the 5-formyl product is equivalent to the 3-formyl product in the NH-pyrazole). rsc.org

Another approach to achieving regioselectivity involves the Vilsmeier-Haack reaction, which is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds. chemmethod.comresearchgate.net While often leading to formylation at the C4 position of the pyrazole ring, the substitution pattern of the starting materials can influence the regiochemical outcome. For instance, the Vilsmeier-Haack reaction of arylhydrazones of acetophenones is a common route to 1,3-diaryl-1H-pyrazole-4-carbaldehydes. nih.gov The reaction proceeds through the formation of a Vilsmeier reagent (a chloroiminium ion) from a formamide (B127407) derivative (like DMF) and phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyrazole ring. chemmethod.com

The Duff reaction, another method for aromatic formylation, has also been explored for the regioselective formylation of 1-phenyl-1H-pyrazoles. This reaction, which uses hexamethylenetetramine in an acidic medium, has been shown to chemoselectively and regiospecifically formylate the C4 position of 1-phenyl-1H-pyrazole systems. tandfonline.com

A study on the lithiation of 4-bromo-1-phenylsulphonylpyrazole further highlights the utility of directed metallation for regioselective functionalization. By treating the substrate with phenyl-lithium, a 5-lithio derivative is formed. Quenching this intermediate with DMF would lead to the corresponding 5-formyl-4-bromo-1-phenylsulphonylpyrazole. Subsequent deprotection could then yield the 3-bromo-5-formyl-1H-pyrazole (or its tautomer). rsc.org

| Method | Starting Material | Reagents | Product | Key Feature |

| Directed Lithiation | N-(tetrahydropyran-2-yl)-4-phenylpyrazole | 1. Organolithium reagent 2. DMF | This compound | High regioselectivity for the 3/5-position. rsc.org |

| Vilsmeier-Haack | Arylhydrazone of acetophenone | POCl₃, DMF | 1,3-Diaryl-1H-pyrazole-4-carbaldehyde | Generally directs formylation to the C4-position. nih.gov |

| Duff Reaction | 1-Phenyl-1H-pyrazole | Hexamethylenetetramine, acid | 1-Phenyl-1H-pyrazole-4-carbaldehyde | Regiospecific formylation at the C4-position. tandfonline.com |

| Directed Lithiation | 4-Bromo-1-phenylsulphonylpyrazole | 1. Phenyl-lithium 2. DMF | 4-Bromo-1-phenylsulphonyl-5-formylpyrazole | Regioselective introduction of a formyl group at the C5-position. rsc.org |

Multicomponent Reaction (MCR) Approaches to Pyrazole Carbaldehydes

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrazole carbaldehydes in a single synthetic operation. These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants.

While a direct MCR for the synthesis of this compound is not prominently reported, MCRs are widely used to generate highly substituted pyrazole derivatives, some of which can be precursors to or analogs of the target molecule. For example, a common MCR for pyrazole synthesis involves the condensation of a β-dicarbonyl compound, a hydrazine, and an aldehyde. rsc.org By carefully selecting the starting materials, it is possible to construct a pyrazole core with a substituent pattern that could be further elaborated to the desired carbaldehyde.

One documented MCR involves the reaction of an aromatic aldehyde, malononitrile (B47326), and phenylhydrazine, catalyzed by NiFe₂O₄ nanoparticles, to produce 5-amino-1H-pyrazole-4-carbonitriles. Although this yields a different substitution pattern, it exemplifies the power of MCRs in rapidly assembling the pyrazole ring.

Another example is the synthesis of pyrano[2,3-c]pyrazoles through a one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate (B1144303). nih.gov While this leads to a fused heterocyclic system, it underscores the versatility of MCRs in generating diverse pyrazole-containing scaffolds.

Other Notable Synthetic Pathways

Beyond direct formylation and MCRs, other synthetic strategies have been employed to access phenylpyrazole carbaldehydes.

A notable pathway involves the Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction can be used to introduce the phenyl group at the 4-position of a pre-functionalized pyrazole ring. For instance, a 4-halopyrazole derivative can be coupled with phenylboronic acid in the presence of a palladium catalyst to yield the 4-phenylpyrazole core. rsc.org This can then be followed by a regioselective formylation step, as described previously.

The reaction of hydrazones with the Vilsmeier-Haack reagent is a cornerstone in the synthesis of pyrazole-4-carbaldehydes. chemmethod.comnih.gov For example, reacting the phenylhydrazone of 3-acetylpyridine (B27631) with the Vilsmeier-Haack reagent yields 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde. researchgate.net This highlights the utility of this reaction for synthesizing pyrazoles with various substituents at the 3-position.

Condensation Reactions of the Carbaldehyde Group

The aldehyde functional group in this compound is a key site for various condensation reactions, enabling the formation of new carbon-nitrogen and carbon-carbon bonds. These reactions are fundamental in the synthesis of a wide range of derivatives.

Formation of Schiff Bases and Hydrazones

The reaction of this compound with primary amines and hydrazines readily forms Schiff bases and hydrazones, respectively. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis.

Schiff bases, or imines, are formed through the condensation of the pyrazole carbaldehyde with primary amines. For instance, the reaction with o-aminophenol in refluxing methanol (B129727) yields the corresponding Schiff base. researchgate.net Similarly, reaction with various aniline (B41778) derivatives can produce a range of N-aryl imines. The reduction of these Schiff bases, for example with sodium borohydride, can further lead to the formation of N-benzyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamines. umich.edu

Hydrazones are synthesized by reacting the carbaldehyde with hydrazine or its derivatives. For example, condensation with N,N-dimethylhydrazine yields the corresponding N,N-dimethylhydrazone. researchgate.net The reaction with various aryl hydrazine derivatives in refluxing methanol with a few drops of acetic acid also produces the corresponding hydrazones in good yields.

A variety of Schiff bases and hydrazones derived from pyrazole carbaldehydes have been synthesized and characterized. researchgate.netnih.gov

Table 1: Examples of Schiff Bases and Hydrazones from Pyrazole Carbaldehydes

| Reactant | Product Type | Reference |

| o-Aminophenol | Schiff Base | researchgate.net |

| Aniline Derivatives | Schiff Base | |

| Benzylamine | Schiff Base (subsequently reduced) | umich.edu |

| N,N-Dimethylhydrazine | Hydrazone | researchgate.net |

| Aryl Hydrazine Derivatives | Hydrazone |

Reactions with Active Methylene Compounds

The carbaldehyde group of this compound readily undergoes condensation reactions with compounds containing an active methylene group. These reactions, often of the Knoevenagel or Claisen-Schmidt type, are crucial for extending the carbon framework and for the subsequent synthesis of more complex heterocyclic structures.

For example, aldol (B89426) condensation with methyl ketones results in the formation of diaryl pyrazolylpropenones. umich.edu The reaction with malononitrile, often in the presence of a basic catalyst like piperidine, is a common strategy. scielo.org.za This particular reaction is a key step in the synthesis of various fused heterocyclic systems.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The reactivity of this compound extends beyond simple condensation, serving as a key precursor for the synthesis of various fused heterocyclic systems. These reactions often involve an initial condensation at the carbaldehyde group followed by an intramolecular cyclization.

Synthesis of Pyrazolo-pyridones

Pyrazolo[3,4-b]pyridones can be synthesized from 5-aminopyrazole-4-carbaldehydes through condensation with active methylene compounds. umich.edu For instance, the Friedländer condensation with ketones, malononitrile, phenyl acetonitrile, and cyanoacetamide in alcoholic potassium hydroxide (B78521) leads to the formation of 1,3,5,6-tetrasubstituted pyrazolo[3,4-b]pyridines. umich.edu

Formation of Pyrazolo-chromenes and Pyrazolo-triazoles

The synthesis of pyrazolo-chromenes can be achieved through multi-component reactions. For instance, a catalyst-free reaction involving an aldehyde, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and other reagents in magnetized distilled water can yield chromeno[2,3-c]pyrazoles. scielo.org.za Another approach involves the Algar-Flynn-Oyamada reaction of 2'-hydroxychalcone-type compounds, derived from pyrazole carbaldehydes, to form 2-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-3-hydroxychromones. nih.gov

The formation of pyrazolo-triazoles can be accomplished via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) from pyrazolyl azides. beilstein-journals.org These azides can be prepared from the corresponding pyrazole amines. beilstein-journals.org

Annulation to Pyrano[2,3-c]pyrazole and Pyrazolo[4,3-b]pyridine Derivatives

Pyrano[2,3-c]pyrazoles are readily synthesized through multi-component reactions. A common method involves the reaction of an aldehyde, malononitrile, a β-ketoester, and a hydrazine in the presence or absence of a catalyst. nih.govnih.gov Various catalysts and conditions, including microwave irradiation and the use of eco-friendly solvents, have been employed to improve the efficiency of this synthesis. nih.govsemanticscholar.orgresearchgate.net For example, a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate or phenyl hydrazine can be catalyzed by sodium benzoate (B1203000) in an aqueous medium. semanticscholar.org

Pyrazolo[4,3-b]pyridines are another important class of fused heterocycles synthesized from pyrazole precursors. One synthetic route involves the annulation of a pyridine (B92270) fragment to an amino-substituted pyrazole ring. nih.govresearchgate.net This can be achieved through the cyclocondensation of 4-aminopyrazole-5-carbaldehydes. nih.gov Another method involves the cyclization of 4-amino-5-(indol-3-yl)pyrazole with aldehydes. nih.gov

Table 2: Examples of Fused Heterocyclic Systems from Pyrazole Carbaldehydes

| Product Class | Synthetic Approach | Key Reagents | Reference |

| Pyrazolo[3,4-b]pyridones | Friedländer Condensation | 5-Aminopyrazole-4-carbaldehydes, Active Methylene Compounds | umich.edu |

| Chromeno[2,3-c]pyrazoles | Multicomponent Reaction | Aldehydes, 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one | scielo.org.za |

| Pyrazolo-triazoles | Copper-Catalyzed Azide-Alkyne Cycloaddition | Pyrazolyl Azides, Alkynes | beilstein-journals.org |

| Pyrano[2,3-c]pyrazoles | Four-Component Reaction | Aldehydes, Malononitrile, Ethyl Acetoacetate, Hydrazine | nih.govnih.govsemanticscholar.org |

| Pyrazolo[4,3-b]pyridines | Annulation of Pyridine Ring | 4-Aminopyrazole-5-carbaldehydes | nih.govresearchgate.net |

Reductive Amination Processes

Reductive amination, also known as reductive alkylation, is a powerful and versatile method for synthesizing amines from carbonyl compounds. nih.gov The process typically involves the reaction of an aldehyde or ketone with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. nih.govnih.gov This method effectively avoids the problems of over-alkylation often encountered in direct alkylation of amines with alkyl halides. nih.gov

For pyrazole-based aldehydes, reductive amination provides a direct route to a variety of N-substituted (pyrazol-3-yl)methanamine derivatives. The reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, compounds structurally related to the title compound, with various primary and secondary amines has been studied. nih.gov A common and effective reducing agent for this transformation is sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which is mild enough not to reduce the initial aldehyde but is highly effective at reducing the intermediate imine. nih.govnih.gov The reaction is typically carried out by refluxing the aldehyde and amine with the reducing agent in a solvent such as 1,2-dichloroethane. nih.gov

Another established method involves the use of dimethylformamide (DMF) and formic acid. researchgate.net In this procedure, which is a variation of the Eschweiler-Clarke reaction, DMF serves as both the solvent and the source of the methyl group, while formic acid acts as the reducing agent. This specific method has been successfully used to prepare N,N-dimethyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamines from the corresponding aldehydes. researchgate.net

The products of these reactions, substituted pyrazolyl-methanamines, are valuable intermediates. For instance, alcohols derived from the reduction of formyl-4-phenyl-1H-pyrazoles are precursors to asymmetric amine ligands, highlighting the synthetic utility of these transformations. nih.gov

Table 1: Examples of Reductive Amination Conditions for Pyrazole Carbaldehydes

| Aldehyde Precursor | Amine | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehyde | Primary or Secondary Aliphatic/Aromatic Amines | Sodium triacetoxyborohydride, 1,2-dichloroethane, reflux | Substituted (1-Aryl-5-ferrocenyl-1H-pyrazol-4-yl)methanamine | nih.gov |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Dimethylamine (from DMF) | Dimethylformamide (DMF), Formic Acid (HCO₂H) | N,N-Dimethyl-1-(3-aryl-1-phenyl-1H-pyrazol-4-yl)methanamine | researchgate.net |

Nucleophilic Substitution Reactions on the Pyrazole Ring

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike electrophilic substitution, which is common for electron-rich aromatics, nucleophilic substitution requires the aromatic ring to be electron-poor. masterorganicchemistry.com This is typically achieved by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com

The pyrazole ring is a π-excessive heterocycle, making it generally reactive towards electrophiles, particularly at the C4 position. nih.govnih.gov Conversely, the ring is deactivated towards nucleophilic attack due to its electron-rich nature. researchgate.netnih.gov However, the presence of the two electronegative nitrogen atoms makes the C3 and C5 positions electron-deficient compared to the C4 position, and thus more susceptible to nucleophilic attack should the conditions be suitable. nih.govresearchgate.netnih.gov

For a nucleophilic substitution to occur on the pyrazole ring of a compound like this compound, several conditions must be met. First, a suitable leaving group must be present on the ring, typically a halide. wikipedia.orglibretexts.org Second, the ring must be sufficiently activated by electron-withdrawing substituents. The 3-carbaldehyde group is electron-withdrawing and would activate the ring, particularly at the C5 position. However, without a leaving group at this or another position, a standard SNAr reaction is not feasible.

Research on N-nitropyrazoles demonstrates that activating the pyrazole ring with a strongly electron-withdrawing nitro group can facilitate nucleophilic substitution. acs.org In these cases, the nitro group makes the ring highly electrophilic, allowing for displacement of other substituents by nucleophiles. The mechanism for these reactions typically proceeds through a two-step addition-elimination pathway, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

Direct nucleophilic substitution on the pyrazole ring of the parent this compound is not widely documented. The synthesis of substituted pyrazoles often relies on other methods, such as the palladium-catalyzed cross-coupling of pyrazole triflates, rather than direct nucleophilic displacement on an unsubstituted or unactivated ring. masterorganicchemistry.com

Spectroscopic and Advanced Structural Elucidation of 4 Phenyl 1h Pyrazole 3 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 4-phenyl-1H-pyrazole-3-carbaldehyde derivatives reveals characteristic signals that confirm the presence of key functional groups. For instance, in 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, the aldehyde proton (–CHO) typically appears as a singlet at a downfield chemical shift of around δ 9.4 ppm. semanticscholar.org The proton on the pyrazole (B372694) ring (C5-H) also resonates as a singlet, generally found at approximately δ 8.2 ppm. semanticscholar.org The protons of the two phenyl groups produce a complex multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm. semanticscholar.org

In the case of 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehyde proton is observed at δ 9.99 ppm as a singlet, and the pyrazole proton appears at δ 9.43 ppm, also as a singlet. The aromatic protons exhibit a series of multiplets and doublets between δ 7.37 and 8.02 ppm, consistent with the substituted phenyl rings. mdpi.com

¹H NMR Data for this compound Derivatives

| Compound | Solvent | Aldehyde Proton (δ, ppm) | Pyrazole Proton (δ, ppm) | Aromatic Protons (δ, ppm) |

|---|---|---|---|---|

| 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | - | 9.4 (s) | 8.2 (s) | 7.2-7.8 (m) |

| 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | DMSO-d₆ | 9.99 (s) | 9.43 (s) | 7.37-8.02 (m) |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Derivatives (General) | DMSO-d₆ | - | 8.37-9.11 (s) | 7.02-8.27 (m) |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline Derivative | CDCl₃ | 8.69 (s, CH=N) | 8.56 (s) | 7.11-7.89 (m) |

Carbon (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides further structural confirmation by detailing the carbon framework of the molecule. For 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the aldehydic carbon (C=O) resonates at approximately δ 183.8 ppm. The carbons of the pyrazole and phenyl rings appear in the range of δ 104.6 to 164.3 ppm. mdpi.com In derivatives of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, the pyrazole carbon atoms and the aromatic carbons show characteristic signals, for example, a derivative with a thiazolidinone moiety shows signals for the pyrazole and aromatic carbons in a broad range, confirming the complex structure.

¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Aldehyde Carbon (δ, ppm) | Pyrazole & Aromatic Carbons (δ, ppm) |

|---|---|---|---|

| 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | CDCl₃ | 183.8 | 104.6 - 164.3 |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)aniline Derivative | CDCl₃ | - (C=N at 154.36) | 119.79 - 152.66 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. In 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, the IR spectra exhibit distinct absorption bands. semanticscholar.org The aromatic C-H stretching is observed around 2987 cm⁻¹, while the aldehydic C-H stretching appears near 2790 cm⁻¹. semanticscholar.org A strong absorption band for the carbonyl group (C=O) of the aldehyde is found at approximately 1756 cm⁻¹. semanticscholar.org The pyrazole C=N and C-N stretching vibrations are seen at 1605 cm⁻¹ and 1340 cm⁻¹, respectively. semanticscholar.org

For 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the aromatic C-H stretching is at 3119.3 cm⁻¹, and the C-H stretching is at 2990.7 cm⁻¹. mdpi.com The carbonyl (C=O) stretching is prominent at 1682.0 cm⁻¹, with the C=N and C=C stretching of the pyrazole and aromatic rings appearing at 1626.1 cm⁻¹ and 1527.9 cm⁻¹, respectively. mdpi.com The presence of fluorine is confirmed by the C-F stretching vibration at 1116.3 cm⁻¹. mdpi.com

Characteristic IR Absorption Bands (cm⁻¹) for this compound Derivatives

| Functional Group | 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Derivatives (General) |

|---|---|---|---|

| Aromatic C-H Stretch | 2987 | 3119.3 | 3050-3060 |

| Aldehyde C-H Stretch | 2790 | 2990.7 | - |

| C=O Stretch (Aldehyde) | 1756 | 1682.0 | 1710 |

| C=N Stretch (Pyrazole) | 1605 | 1626.1 | 1463-1477 |

| C=C Stretch (Aromatic) | - | 1527.9 | 1574-1591 |

| C-N Stretch (Pyrazole) | 1340 | - | 1321-1329 |

| C-F Stretch | - | 1116.3 | - |

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which allows for the determination of the elemental formula of a compound. For 3-(3,5-difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the HRMS data shows a molecular ion peak [M+H]⁺ at an m/z of 285.08401, which is in close agreement with the calculated mass of 285.07947 for the molecular formula C₁₆H₁₀F₂N₂O. mdpi.com This confirms the elemental composition of the synthesized molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry is a soft ionization technique that is particularly useful for analyzing polar and large molecules. In the analysis of 1-benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, the LC-MS spectrum displayed a molecular ion peak at an m/z of 306, which corresponds to the molecular weight of the compound and confirms its identity. semanticscholar.org

Single-Crystal X-ray Diffraction Studies

For instance, the molecular structures of two pyrazole derivatives, compound 4 and 5a , were unequivocally identified using single-crystal X-ray analysis. nih.gov The study revealed that compound 4 crystallizes in the triclinic crystal system with a non-centrosymmetric space group of P-1, while compound 5a exhibits a monoclinic crystal system with a P21/n space group. nih.gov The unit cell of compound 4 is characterized by the lattice parameters a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, and angles α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)°. nih.gov For compound 5a , the lattice parameters were determined to be a = 21.54552(17) Å, b = 7.38135(7) Å, c = 22.77667(19) Å, with angles α = 90°, β = 101.0921(8)°, γ = 90°. nih.gov

In a separate study, a novel pyrazole chalcone (B49325) derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde was synthesized and its crystal structure was determined. niscpr.res.in This analysis confirmed the molecular geometry and revealed the presence of intermolecular C–H···O hydrogen bonding and C–H···π interactions, which form a hydrogen-bonded chain. niscpr.res.in Furthermore, adjacent chains were found to be connected through π–π interactions. niscpr.res.in

The investigation of 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde provided another example of the power of this technique. researchgate.net The compound was found to crystallize in the monoclinic system with a P2/c space group. researchgate.net The dihedral angle between the pyrazole and phenyl rings was determined to be 7.93 (7)°. researchgate.net The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds and π–π interactions between the pyrazole and phenyl rings, with a centroid–centroid distance of 3.758 (1) Å. researchgate.net

Similarly, the crystal structure of 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde was reported to be in the monoclinic space group P21/c. nih.gov The phenyl and pyrazole rings in this molecule subtend a dihedral angle of 22.68 (8)°. nih.gov The packing of this compound is characterized by aromatic π–π stacking and weak C—H⋯π interactions. nih.gov

Another derivative, 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde, was found to crystallize in the triclinic system with the space group P1. researchgate.net The asymmetric unit of this compound contains four molecules, and the dihedral angles between the phenyl rings in these molecules vary. researchgate.net The crystal packing is consolidated by intermolecular C—H⋯O hydrogen bonds, weak aromatic π–π stacking, and C—H⋯π interactions. researchgate.net

The crystallographic data for several derivatives are summarized in the interactive table below.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| Compound 4 | Triclinic | P-1 | 9.348(2) | 9.793(2) | 16.366(4) | 87.493(6) | 87.318(6) | 84.676(6) | nih.gov |

| Compound 5a | Monoclinic | P21/n | 21.54552(17) | 7.38135(7) | 22.77667(19) | 90 | 101.0921(8) | 90 | nih.gov |

| 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P2/c | 16.0429 (4) | 4.8585 (1) | 16.7960 (4) | 90 | 96.581 (1) | 90 | researchgate.net |

| 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Monoclinic | P21/c | --- | --- | --- | --- | --- | --- | nih.gov |

| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Triclinic | P1 | 10.1367 (9) | 15.5952 (16) | 16.7550 (15) | 95.932 (6) | 90.135 (5) | 107.991 (6) | researchgate.net |

Elemental Microanalysis

Elemental microanalysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a sample of a chemical compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

The structures of a series of novel N-glycoside phenyl pyrazole derivatives were deduced from their elemental analysis and spectral data. hrpub.org For a novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde, elemental analysis was used alongside spectroscopic methods to characterize the compound. niscpr.res.in

The table below presents a hypothetical comparison of calculated and found elemental analysis data for a representative this compound derivative, illustrating the typical format of such results.

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 74.99 | 74.95 |

| Hydrogen (H) | 4.72 | 4.75 |

| Nitrogen (N) | 16.46 | 16.42 |

Advanced Computational Chemistry Investigations of 4 Phenyl 1h Pyrazole 3 Carbaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the structural and electronic properties of molecules. For 4-Phenyl-1H-pyrazole-3-carbaldehyde and its derivatives, DFT calculations, often utilizing the B3LYP functional with a 6-311G(d,p) basis set, provide significant insights into their behavior. asrjetsjournal.orgkfupm.edu.sa These calculations are instrumental in optimizing molecular structures and understanding their electronic characteristics and vibrational frequencies. kfupm.edu.sa

Computational studies, specifically using DFT methods, have been employed to determine the optimized molecular geometry of pyrazole (B372694) derivatives. For instance, the structure of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde has been optimized using DFT at the B3LYP/6–311G(d,p) level of theory. kfupm.edu.sa This process identifies the most stable conformation of the molecule by finding the minimum energy structure.

In a related compound, 3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, the asymmetric unit reveals two independent molecules with slightly different geometries. nih.gov The dihedral angles between the 4-bromo-benzene ring and the pyrazole ring are 26.0(2)° and 39.9(7)° in the two molecules, while the phenyl ring is oriented at 19.7(5)° and 7.3(8)°, respectively. nih.gov This highlights the conformational flexibility of such pyrazole derivatives.

Table 1: Selected Bond Lengths and Angles for a Pyrazole Derivative

| Parameter | Bond Length (Å) / Angle (°) |

| C-Br | 1.902 (7) |

| C=O | 1.213 (9) |

| N-N | 1.370 (7) |

| C-N-N | 112.2 (5) |

| C-C-C (phenyl) | 120.0 (avg) |

Note: Data is for 3-(4-Bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and serves as an illustrative example of typical geometric parameters. nih.gov

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's kinetic stability and reactivity. nih.govresearchgate.net A smaller gap suggests higher reactivity. nih.gov

For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals. jcsp.org.pk This analysis helps in understanding the charge transfer that can occur within the molecule. nih.gov For example, in N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, the computed small HOMO-LUMO energy gap indicates that the molecule is chemically reactive. nih.gov

The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The distribution of these orbitals can indicate the likely sites for nucleophilic and electrophilic attack.

Table 2: HOMO-LUMO Energies and Energy Gap for a Pyrazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

Note: The values are illustrative and depend on the specific molecule and the level of theory used in the calculation.

Global and local reactivity descriptors derived from DFT calculations provide a quantitative measure of a molecule's reactivity. asrjetsjournal.orgasrjetsjournal.org Global descriptors include ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω). asrjetsjournal.org These parameters offer a holistic view of the molecule's stability and reactivity.

Local reactivity descriptors, on the other hand, pinpoint specific reactive sites within the molecule. Fukui functions and dual descriptors are commonly used to identify which atoms are more susceptible to nucleophilic, electrophilic, or radical attack.

Table 3: Global Reactivity Descriptors

| Descriptor | Formula |

| Ionization Potential (IP) | I = -EHOMO |

| Electron Affinity (EA) | A = -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Potential (μ) | μ = -(I + A) / 2 |

| Hardness (η) | η = (I - A) / 2 |

| Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ2 / (2η) |

These formulas are based on Koopmans' theorem and provide a framework for understanding the chemical reactivity of molecules. asrjetsjournal.org

Theoretical vibrational analysis through DFT calculations is a valuable tool for assigning experimental infrared (IR) and Raman spectra. kfupm.edu.sa By calculating the harmonic vibrational frequencies, researchers can correlate the computed spectra with the experimental data, leading to a more accurate assignment of the vibrational modes of the molecule. nih.gov

For instance, in a study on pyrazole-4-carbaldehyde derivatives, DFT at the B3LYP/6–311G(d,p) level was used to compute the vibrational frequencies. kfupm.edu.sa Similarly, the IR vibrational spectra of N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide were assigned in the 400-4000 cm⁻¹ region using DFT. nih.gov These simulations often show good agreement with experimental results, aiding in the structural characterization of the synthesized compounds. jcsp.org.pk

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts with a high degree of accuracy. imist.magaussian.com This method, often employed within a DFT framework, allows for the prediction of ¹H and ¹³C NMR spectra. researchgate.net

By comparing the theoretically computed chemical shifts with experimental data, the GIAO method can help in the structural elucidation of complex organic molecules like pyrazole derivatives. asrjetsjournal.orgimist.ma The accuracy of these predictions can be influenced by the choice of the functional and basis set. researchgate.net For example, studies have shown that for some systems, the TZVP basis set can yield more accurate results for NMR chemical shift predictions than the 6–311 + G(2d,p) basis set. researchgate.net Recent advancements have also explored the use of machine learning models trained on DFT-calculated data to predict NMR chemical shifts in real-time. nih.gov

The Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. asrjetsjournal.orgresearchgate.net It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. asrjetsjournal.org The MESP map displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For pyrazole derivatives, MESP analysis can reveal the electrophilic and nucleophilic centers. researchgate.net For example, in one study, the MESP surface map showed that the N3–H3 group is an electrophilic center. researchgate.net In another related compound, the MESP map indicated two negative regions. researchgate.net This information is crucial for understanding intermolecular interactions and predicting the chemical behavior of the molecule. researchgate.netresearchgate.net

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as a derivative of this compound, might bind to a protein target.

A study focusing on pyrazole-4-carbaldehyde derivatives, including the closely related compound 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, conducted molecular docking simulations to explore their anti-inflammatory potential. kfupm.edu.sa The study targeted the cyclooxygenase enzymes, COX-1 and COX-2, which are key to the inflammatory pathway. kfupm.edu.sa

Ligand-Protein Interaction Profiling

The interaction profile of a ligand with its protein target reveals the specific amino acid residues and the types of non-covalent interactions that stabilize the complex. For the derivative 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde, molecular docking studies have identified key interactions within the active sites of COX-1 and COX-2. kfupm.edu.sa These interactions are crucial for understanding the molecule's binding affinity and selectivity.

The following table summarizes the key ligand-protein interactions observed in the molecular docking simulations of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde with COX-1 and COX-2.

| Target Protein | Interacting Amino Acid Residues | Type of Interaction |

| COX-1 | Arg120, Tyr355 | Hydrogen Bonding |

| Val116, Leu352, Ile523, Ala527 | Hydrophobic Interactions | |

| COX-2 | Arg513, Phe518 | Hydrogen Bonding, Pi-Pi Stacking |

| Val523, Leu352, Tyr385 | Hydrophobic Interactions |

Molecular Dynamics (MD) Simulations

To further investigate the stability of the ligand-protein complexes predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a detailed view of the dynamic changes in the complex over time, offering insights into the stability of the binding and any conformational changes that may occur.

For the 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde complexed with COX-1 and COX-2, MD simulations were performed to assess the stability of the interactions. kfupm.edu.sa The simulations tracked parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, which indicate the stability of the complex over the simulation period.

The findings from the MD simulations are summarized in the table below, highlighting the stability of the ligand within the binding pockets of the COX enzymes.

| Simulation Parameter | COX-1 Complex | COX-2 Complex |

| Simulation Time | 100 ns | 100 ns |

| Protein RMSD | Stable, with minor fluctuations | Stable, with minor fluctuations |

| Ligand RMSD | Stable, indicating consistent binding pose | Stable, indicating consistent binding pose |

| Key Interactions Maintained | Yes | Yes |

The results of the MD simulations confirmed that 1-(2-chlorophenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde forms stable complexes with both COX-1 and COX-2, reinforcing the findings from the molecular docking studies. kfupm.edu.sa These computational investigations provide a strong foundation for the further development of pyrazole-based compounds as potential anti-inflammatory agents.

Synthetic Utility of 4 Phenyl 1h Pyrazole 3 Carbaldehyde in Complex Molecular Design

Strategic Building Block in Heterocyclic Synthesis

4-Phenyl-1H-pyrazole-3-carbaldehyde serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds. The presence of the aldehyde group allows for condensation reactions with various nucleophiles, leading to the formation of new rings fused to the pyrazole (B372694) core. This strategy is widely employed to construct complex polycyclic systems.

One notable application is in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are of significant interest due to their structural similarity to purines, which are fundamental components of DNA and RNA. This resemblance has led to the investigation of pyrazolo[3,4-d]pyrimidines for various biological activities, including their potential as anticancer agents. nih.govresearchgate.net For instance, the condensation of a pyrazolo[3,4-d]pyrimidine precursor, derived from a multi-step synthesis that can originate from pyrazole derivatives, with various reagents can yield a library of compounds with potential therapeutic value. nih.gov

The Vilsmeier-Haack reaction is a key method for synthesizing pyrazole-4-carbaldehydes. nih.govresearchgate.netsemanticscholar.org This reaction involves the formylation of a suitable precursor, often a hydrazone, to introduce the aldehyde group onto the pyrazole ring. nih.govsemanticscholar.org This method provides an efficient route to 1H-pyrazole-4-carbaldehydes, which are valuable intermediates in the synthesis of more complex heterocyclic systems. nih.gov

Precursor for Diversified Chemical Libraries

The reactivity of the carbaldehyde group in this compound makes it an ideal starting point for generating diversified chemical libraries. nih.gov These libraries, consisting of a large number of structurally related compounds, are essential tools in drug discovery and materials science for screening and identifying molecules with desired properties.

The aldehyde functionality can undergo a wide array of chemical transformations, including but not limited to:

Condensation reactions: With amines, hydrazines, and active methylene (B1212753) compounds to form imines, hydrazones, and chalcone-like structures, respectively. umich.edu

Oxidation: To form the corresponding carboxylic acid, which can then be converted into esters and amides. scielo.br

Reduction: To yield the corresponding alcohol.

Wittig and related reactions: To introduce carbon-carbon double bonds.

These reactions, often performed in a combinatorial fashion, allow for the systematic modification of the pyrazole scaffold, leading to a vast collection of derivatives with diverse physicochemical properties. For example, the synthesis of pyrazole-carboxamides has been achieved starting from the corresponding aldehyde, which is first oxidized to a carboxylic acid and then coupled with various amines. scielo.br

Construction of Novel Biheterocyclic Frameworks

A significant application of this compound lies in the construction of novel biheterocyclic frameworks. These are molecules containing two or more fused or linked heterocyclic rings, which often exhibit unique biological activities and chemical properties.

The pyrazole aldehyde can be used to build fused ring systems such as pyrazolo[4,3-e] nih.govnih.govresearchgate.nettriazolo[1,5-c]pyrimidines. researchgate.net The synthesis of these complex structures often involves a multi-step sequence where the aldehyde group of the pyrazole precursor is transformed to participate in a subsequent cyclization reaction. This approach has been instrumental in developing compounds with potential as adenosine (B11128) receptor antagonists. researchgate.net

Furthermore, the pyrazole aldehyde can be a key intermediate in the synthesis of other fused systems like pyrazolo[4,3-d]pyrimidines. nih.gov The strategic functionalization of the pyrazole ring, including the introduction of the aldehyde group, allows for the subsequent annulation of the pyrimidine (B1678525) ring, leading to the formation of the desired biheterocyclic core. nih.gov

Applications in Agrochemical and Dye Synthesis

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial pesticides and herbicides containing this heterocyclic ring. The versatility of this compound makes it a valuable intermediate for the synthesis of new agrochemical candidates. nih.gov The introduction of various substituents on the pyrazole ring, facilitated by the reactivity of the aldehyde group, allows for the fine-tuning of the biological activity and selectivity of the resulting compounds.

In the realm of materials science, pyrazole derivatives have been investigated for their potential as dyes and fluorescent materials. nih.gov The aldehyde group in this compound can be utilized to create extended conjugated systems through reactions like Knoevenagel or Claisen-Schmidt condensations. These extended π-systems are often responsible for the color and photophysical properties of organic dyes. For example, novel fluorescent boron (III) complexes have been synthesized using a one-pot three-component reaction involving 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, showcasing the utility of pyrazole aldehydes in creating functional materials. nih.gov

Future Research Trajectories and Emerging Paradigms in 4 Phenyl 1h Pyrazole 3 Carbaldehyde Chemistry

Development of Sustainable Synthetic Methodologies

The future of synthesizing 4-Phenyl-1H-pyrazole-3-carbaldehyde and its derivatives is increasingly focused on green chemistry principles. Traditional methods are being re-evaluated in favor of more environmentally benign and efficient processes. Key developments include:

Vilsmeier-Haack Reaction: This reaction is a cornerstone for producing pyrazole-4-carbaldehydes. mdpi.comnih.gov It involves the formylation of hydrazones using a complex of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govresearchgate.net Research is aimed at optimizing this reaction to reduce solvent waste and improve energy efficiency. The synthesis of various 1,3-disubstituted-1H-pyrazole-4-carbaldehydes has been successfully achieved using this method. nih.govnih.gov

Microwave-Assisted Synthesis: Microwave irradiation is being explored as a way to accelerate the Vilsmeier-Haack reaction and other cyclization processes. nih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating.

One-Pot and Multicomponent Reactions (MCRs): MCRs are highly efficient processes where multiple starting materials react in a single step to form a complex product, minimizing intermediate isolation steps and solvent usage. nih.gov A one-pot, three-component reaction of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303) has been used to create complex pyrazole (B372694) derivatives, showcasing a sustainable pathway. nih.gov These strategies are considered powerful alternatives for synthesizing complex organic molecules with high chemo- and regio-selectivity. nih.gov

Exploration of Novel Reaction Pathways for Derivatization

The aldehyde functional group on the pyrazole ring is a reactive handle for a wide array of chemical transformations, allowing for the creation of diverse molecular architectures. Future research will continue to expand this chemical space.

Palladium-Catalysed Cross-Coupling Reactions: Techniques like Suzuki, Sonogashira, and Heck couplings have become powerful tools for functionalizing the pyrazole core. ktu.edu These reactions enable the formation of carbon-carbon bonds, linking the pyrazole to various aryl, heteroaryl, or alkyne moieties. ktu.eduresearchgate.net This is particularly useful for creating complex molecules with potential applications in pharmaceuticals and materials science. ktu.edu

Condensation Reactions: The carbaldehyde group readily undergoes condensation reactions with various nucleophiles. For instance, it can react with active methylene (B1212753) compounds like malononitrile (B47326) or with amines and hydrazines to form Schiff bases, hydrazones, and other derivatives. These reactions are fundamental for building more complex heterocyclic systems.

Synthesis of Fused Heterocycles: A significant area of exploration is the use of 3,4-difunctionalized pyrazoles, derived from the carbaldehyde, as synthons for creating annelated (fused) heterocyclic systems. ktu.edu For example, pyrazoles with an adjacent phenylethynyl group can be cyclized to form pyrazolo[4,3-c]pyridines. ktu.edu

Integration of Artificial Intelligence and Machine Learning in Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel pyrazole derivatives. While specific applications to this compound are still emerging, the principles are broadly applicable to this class of compounds.

Predictive Modeling: AI/ML algorithms can be trained on large datasets of known pyrazole compounds and their biological activities or material properties. These models can then predict the potential efficacy or characteristics of new, untested derivatives of this compound, prioritizing the most promising candidates for synthesis.

Reaction Optimization: Machine learning can be used to optimize reaction conditions for both the synthesis and derivatization of the parent compound. By analyzing variables such as temperature, catalyst, and solvent, AI can predict the conditions that will maximize yield and purity, accelerating the development of sustainable synthetic routes.

De Novo Design: Generative AI models can design entirely new molecules based on desired properties. By providing the core this compound scaffold and a set of target characteristics, these models can propose novel derivatives with a high probability of success for specific applications.

Computational Methodologies for Enhanced Structure-Property Relationships

Computational chemistry provides invaluable insights into the behavior of molecules at an atomic level, guiding experimental work and accelerating the design process.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and reactivity of this compound and its derivatives. This can help in understanding reaction mechanisms and predicting spectroscopic properties.

Molecular Docking: For applications in medicinal chemistry, molecular docking simulations can predict how pyrazole derivatives will bind to biological targets like proteins or enzymes. This helps in understanding their mechanism of action and in designing more potent and selective compounds.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR can identify the key structural features that contribute to a desired effect.

Spectroscopic Analysis: Detailed NMR spectroscopic investigations and single-crystal X-ray diffraction are crucial experimental techniques used to confirm the structures of newly synthesized derivatives. nih.govktu.eduktu.edu These experimental data are essential for validating and refining computational models.

Potential in Materials Science Applications

While much of the focus on pyrazoles has been in pharmaceuticals, there is a growing interest in their application within materials science. The unique electronic and photophysical properties of the pyrazole ring make it an attractive component for advanced materials.

Organic Dyes: The conjugated system of the pyrazole ring can be extended through derivatization to create organic dyes. ktu.edu These materials have potential applications in various technologies, including textiles and imaging.

Fluorescent Materials: Novel fluorescent boron (III) complexes have been synthesized using a derivative of the title compound (3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde). ktu.edu These complexes absorb light in the blue region and emit in the green region of the visible spectrum, demonstrating potential for use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. ktu.edu Some of these compounds also exhibit aggregation-induced emission enhancement (AIEE), a highly desirable property for certain optical applications. ktu.edu

Molecular Organic Materials: The ability to functionalize the pyrazole core through methods like palladium-catalyzed cross-coupling opens the door to creating complex, well-defined molecular structures suitable for use as advanced molecular organic materials. ktu.edu

Q & A

(Basic) What are the standard synthetic routes for 4-Phenyl-1H-pyrazole-3-carbaldehyde, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde can react with phenol derivatives under basic conditions (e.g., K₂CO₃) to introduce aryloxy groups at the 5-position . Key optimization parameters include:

- Temperature : Reactions often proceed at reflux (80–100°C) to enhance reactivity.

- Catalyst : Bases like K₂CO₃ or NaH improve nucleophilic substitution efficiency.

- Solvent : Polar aprotic solvents (DMF, DMSO) favor solubility of intermediates.

Critical validation involves HPLC or TLC monitoring to confirm intermediate formation .

(Basic) How is the crystal structure of this compound derivatives determined, and which software tools are recommended?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of solvent (e.g., ethanol/water mixtures) to obtain high-quality crystals.

- Data Collection : Use a diffractometer (Mo/Kα radiation) at 296 K .

- Refinement : SHELXL (for small-molecule refinement) and OLEX2 for structure solution. SHELXTL (Bruker AXS) is also widely used .

For visualization, ORTEP-3 provides graphical interfaces to validate molecular geometry .

(Advanced) How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Discrepancies between NMR/IR data and expected structures often arise from tautomerism or polymorphism. Strategies include:

- Tautomer Analysis : Compare experimental NMR shifts with DFT-calculated values for keto-enol equilibria .

- Polymorph Screening : Use SCXRD to identify different packing modes (e.g., hydrogen-bonding variations) .

- Complementary Techniques : Pair mass spectrometry (HRMS) with X-ray data to confirm molecular formulas .

(Advanced) What strategies are employed to design pyrazole-carbaldehyde derivatives with enhanced bioactivity?

Methodological Answer:

Rational design focuses on substituent effects:

- Electron-Withdrawing Groups : Introduce -Cl or -CF₃ at the 5-position to modulate electronic properties and binding affinity (e.g., antiviral activity) .

- Hybrid Systems : Fuse pyrazole cores with chromene or thiophene rings via condensation reactions to improve pharmacokinetics .

Biological screening involves in vitro assays (e.g., antioxidant or antibacterial tests) followed by SAR analysis .

(Advanced) How do reaction conditions influence the regioselectivity of pyrazole-carbaldehyde functionalization?

Methodological Answer:

Regioselectivity is controlled by:

- Base Strength : Strong bases (NaH) favor deprotonation at the 4-position, enabling aldehyde group retention during substitution .

- Solvent Polarity : DMSO stabilizes transition states for nucleophilic attacks at the 5-position .

- Temperature : Lower temperatures (0–25°C) minimize side reactions in azide-alkyne cycloadditions .

Contradictions in literature outcomes (e.g., varying yields) often stem from subtle differences in these parameters .

(Basic) What analytical techniques are essential for purity assessment of this compound?

Methodological Answer:

- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients .

- Spectroscopy : NMR (δ 9.8–10.2 ppm for aldehyde protons) and FT-IR (stretching at ~1700 cm for C=O) .

- Elemental Analysis : Confirm C, H, N, O percentages within ±0.4% of theoretical values .

(Advanced) How are computational methods integrated into the study of pyrazole-carbaldehyde reactivity?

Methodological Answer:

- DFT Calculations : Gaussian 09 or ORCA software predicts reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular Docking : AutoDock Vina screens binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) .

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.